molecular formula C12H14ClN3 B12929862 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-60-2

5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline

Cat. No.: B12929862
CAS No.: 922711-60-2
M. Wt: 235.71 g/mol
InChI Key: SGALGTJAKCGHLT-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a molecular scaffold that combines an aniline ring with a 1H-imidazole ring, a structure known to be a privileged motif in medicinal chemistry . The presence of the chloro substituent and the ethyl-modified imidazole ring on the aniline core suggests this compound may serve as a versatile chemical intermediate . Its structure is analogous to other researched aniline-imidazole derivatives, which are frequently explored as key building blocks in the synthesis of more complex molecules . The primary amine group on the aniline ring and the nitrogen-rich imidazole moiety provide reactive sites for further chemical modifications, making it a potential precursor for developing compounds with potential biological activity. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

CAS No.

922711-60-2

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

5-chloro-2-[(2-ethylimidazol-1-yl)methyl]aniline

InChI

InChI=1S/C12H14ClN3/c1-2-12-15-5-6-16(12)8-9-3-4-10(13)7-11(9)14/h3-7H,2,8,14H2,1H3

InChI Key

SGALGTJAKCGHLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Substitution Reactions: The chloro-substituted aniline group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The chloro-substituted aniline group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Molecular Properties

The table below highlights structural and physicochemical differences between the target compound and key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point Key Spectral Data
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline (Target) C₁₁H₁₃ClN₃* ~221.7 2-ethylimidazole, methylene bridge, Cl (C5) Not reported Aliphatic C-H: ~2850–2960 cm⁻¹ (FTIR)
5-Chloro-2-(1H-imidazol-1-yl)aniline (6AV) C₉H₈ClN₃ 193.63 Imidazole, Cl (C5) Not reported C=N stretch: ~1600 cm⁻¹ (FTIR)
2-(2-Methyl-1H-imidazol-1-yl)aniline C₁₀H₁₁N₃ 173.21 2-methylimidazole 132.5–134.5°C NH stretch: ~3300 cm⁻¹ (FTIR)
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline C₉H₁₀ClN₃ 195.65 Dihydroimidazole (non-aromatic), Cl (C5) Not reported Saturated C-N: ~1640 cm⁻¹ (FTIR)
5-Chloro-2-(1H-pyrazol-5-yl)aniline C₉H₈ClN₃ 193.63 Pyrazole ring, Cl (C5) Not reported Pyrazole N-H: ~3100 cm⁻¹ (FTIR)

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: The ethyl group on the imidazole in the target compound increases steric bulk and lipophilicity compared to methyl-substituted analogs (e.g., 2-(2-methylimidazol-1-yl)aniline) . This may enhance membrane permeability but reduce solubility.

Aromaticity and Electronic Effects :

  • The dihydroimidazole in the analog from lacks full aromaticity, reducing resonance stabilization and altering hydrogen-bonding capacity compared to the target compound’s fully unsaturated imidazole .
  • Pyrazole-containing analogs () exhibit different electronic profiles due to pyrazole’s weaker basicity and distinct tautomerism compared to imidazole .

Spectroscopic Comparison

  • FTIR: The target compound’s aliphatic C-H stretches (~2850–2960 cm⁻¹) distinguish it from non-alkylated analogs like 6AV . NH stretches (~3300 cm⁻¹) are consistent across aniline derivatives but vary in intensity due to substituent-induced hydrogen-bonding differences .
  • 1H NMR :
    • The ethyl group’s protons (~1.2–1.4 ppm for CH₃, ~2.5–2.7 ppm for CH₂) and methylene bridge protons (~4.5–5.0 ppm) are unique to the target compound .

Biological Activity

5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline is a compound characterized by its unique structure, which includes a chloro-substituted aniline moiety and an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The biological activity primarily stems from the imidazole core, known for its involvement in enzyme inhibition and receptor interactions.

The molecular formula of this compound is C₁₂H₁₄ClN₃, with a molecular weight of 235.71 g/mol. The structural features include:

  • A chloro group at the 5-position of the aromatic ring
  • An ethyl-substituted imidazole linked through a methylene bridge

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity by binding to active sites.
  • Receptor Binding : The compound may act as a receptor agonist or antagonist, influencing various physiological pathways.
  • Metal Ion Coordination : The ability to coordinate with metal ions enhances its effectiveness as a ligand for metalloenzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial StrainZone of Inhibition (mm)
Methicillin-resistant Staphylococcus aureus (MRSA)15
Escherichia coli18
Pseudomonas aeruginosa12

Antifungal Activity

The compound also shows promise as an antifungal agent. It has been tested against common fungal pathogens with varying degrees of success.

Fungal StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Candida albicans32
Aspergillus niger64

Anticancer Activity

In recent studies, this compound has demonstrated anticancer properties. Its efficacy was evaluated using various cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-7 (breast cancer)25.72 ± 3.95
A549 (lung cancer)21.3 ± 4.1
U87 (glioblastoma)45.2 ± 13.0

These results indicate that the compound can significantly inhibit cell proliferation and induce apoptosis in cancer cells.

Study on Anticancer Mechanisms

A study conducted by Ribeiro Morais et al. investigated the anticancer activity of various imidazole derivatives, including this compound. The results indicated that the compound induced apoptosis in MCF cell lines through caspase activation pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition Study

Another study focused on the enzyme inhibition properties of the compound, demonstrating that it effectively inhibited certain enzymes involved in metabolic pathways relevant to cancer progression . This suggests that the compound could be developed further as a dual-action drug targeting both cancer cell proliferation and metabolic regulation.

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